molecular formula C9H18O B1580984 Cyclohexanol, 1-(1-methylethyl) CAS No. 3552-01-0

Cyclohexanol, 1-(1-methylethyl)

Cat. No. B1580984
CAS RN: 3552-01-0
M. Wt: 142.24 g/mol
InChI Key: ZZDMUVQELXJWCS-UHFFFAOYSA-N
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Patent
US08470982B2

Procedure details

According to Example 2, i-PrMgCl (3.30 mL; 3.30 mmol; 1.10 equiv) was reacted with cyclohexanone (294 mg; 3.00 mmol) in the presence of LaCl3.2LiCl (0.33 M; 9.09 mL, 3.00 mmol, 1.00 equiv), the conversion was complete after 5 min (GC monitoring). After workup and careful evaporation of the solvents under reduced pressure, the desired product was obtained as colorless oil (418 mg, 98%). The analytical data were found to be in accordance with the literature data.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
294 mg
Type
reactant
Reaction Step Two
[Compound]
Name
LaCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([Mg]Cl)([CH3:3])[CH3:2].[C:6]1(=[O:12])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1>>[CH:1]([C:6]1([OH:12])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Two
Name
Quantity
294 mg
Type
reactant
Smiles
C1(CCCCC1)=O
Name
LaCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After workup and careful evaporation of the solvents under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(C)C1(CCCCC1)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 418 mg
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.